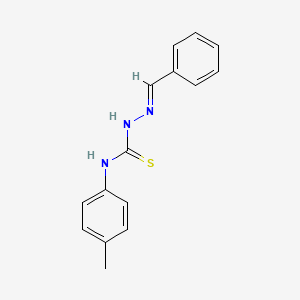
benzaldehyde N-(4-methylphenyl)thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C15H15N3S. It belongs to the class of thiosemicarbazones, which are known for their diverse chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone can be synthesized by the reaction of benzaldehyde with 4-methylphenylthiosemicarbazide. The reaction typically involves mixing benzaldehyde derivatives with thiosemicarbazide in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .
科学研究应用
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for developing new antibiotics and antiparasitic drugs.
Medicine: It has shown potential anticancer properties, particularly against certain types of cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is used in the synthesis of other thiosemicarbazone derivatives with various industrial applications
作用机制
The mechanism of action of benzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as cysteine proteases and quinone reductase.
Pathways Involved: The compound induces oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
- Benzaldehyde thiosemicarbazone
- 4-Methylbenzaldehyde thiosemicarbazone
- Benzaldehyde N-phenylthiosemicarbazone
Uniqueness
Benzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other thiosemicarbazone derivatives. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound for further research and development .
属性
CAS 编号 |
89713-29-1 |
|---|---|
分子式 |
C15H15N3S |
分子量 |
269.4 g/mol |
IUPAC 名称 |
1-[(E)-benzylideneamino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C15H15N3S/c1-12-7-9-14(10-8-12)17-15(19)18-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18,19)/b16-11+ |
InChI 键 |
UGEVMHUMNGFAAO-LFIBNONCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



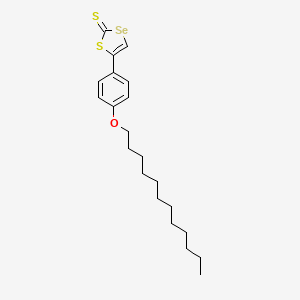
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11989641.png)
![N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11989643.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11989655.png)
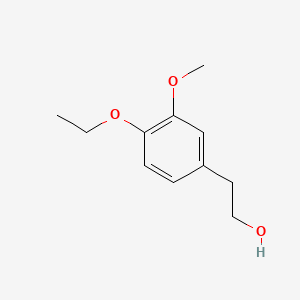
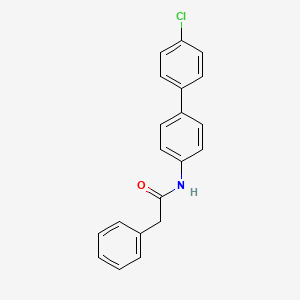
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11989675.png)
![[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11989690.png)
![4-Chloro-N'-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11989694.png)

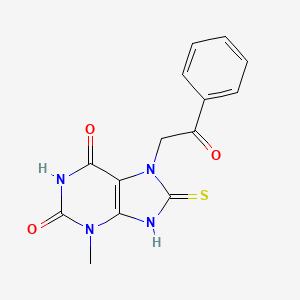
![9-Chloro-2-(4-fluorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989721.png)

